molecular formula C20H19N5Na2O6 B14797096 Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Cat. No.: B14797096
M. Wt: 471.4 g/mol
InChI Key: DAXXKQRMVGMIGJ-UHFFFAOYSA-L
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Description

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an antifolate, which means it inhibits the action of folic acid, a vitamin essential for DNA synthesis and cell division. This compound is particularly important in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate involves multiple steps. The key intermediate is 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, which is synthesized through a series of reactions including condensation, cyclization, and reduction . The final step involves the reaction of this intermediate with pentanedioic acid in the presence of sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate undergoes several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a form of folic acid required for DNA synthesis. By blocking this enzyme, the compound prevents the proliferation of rapidly dividing cells, such as cancer cells. It also affects other enzymes involved in purine and pyrimidine synthesis, further inhibiting cell growth.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another antifolate used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor with similar applications.

    Pemetrexed: A multi-targeted antifolate with a broader spectrum of activity.

Uniqueness

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is unique due to its specific structure, which allows it to inhibit multiple enzymes involved in folate metabolism. This multi-targeted approach makes it particularly effective in treating certain types of cancer.

Properties

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

IUPAC Name

disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);;/q;2*+1/p-2

InChI Key

DAXXKQRMVGMIGJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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